

Application Notes and Protocols for GR 64349

Receptor Binding Assay

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

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Introduction

GR 64349 is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.^{[1][2]} Understanding the binding characteristics of compounds like **GR 64349** to the NK2 receptor is crucial for drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as **GR 64349**, for the human NK2 receptor.

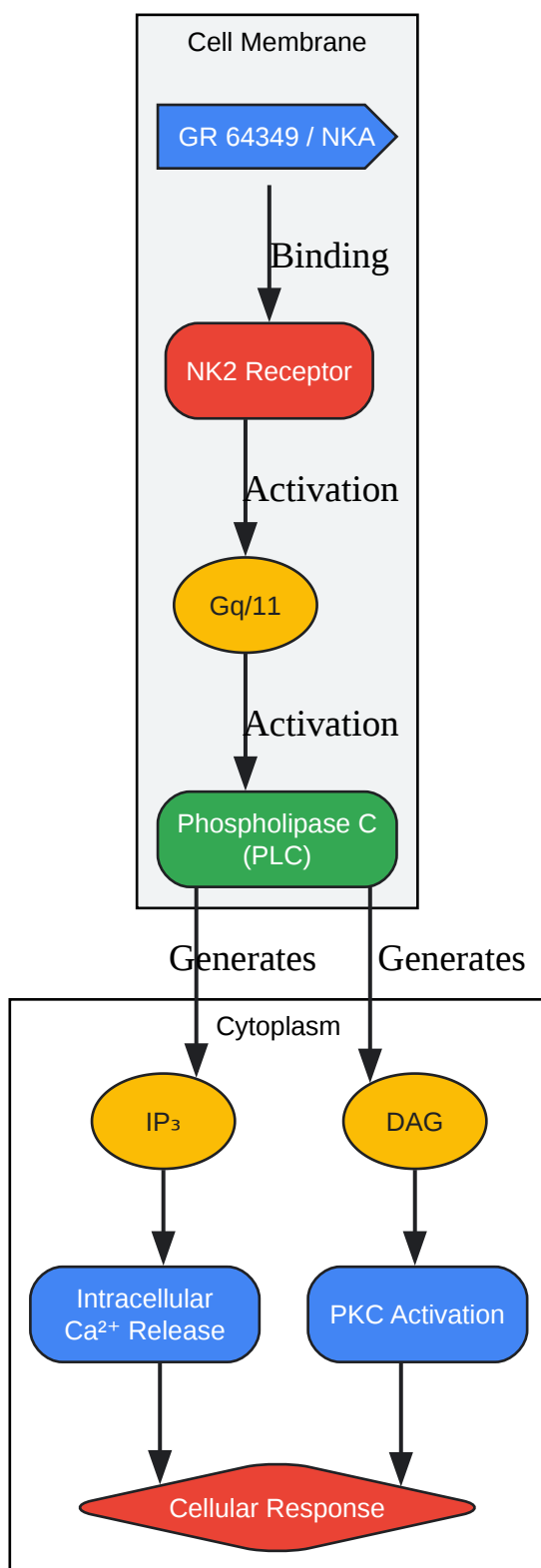
Data Presentation

The binding affinity of **GR 64349** and the endogenous ligand, Neurokinin A (NKA), for the human NK2 receptor is summarized in the table below. The data is presented as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Compound	Receptor	Radioligand	pKi	Ki (nM)	Reference
GR 64349	Human NK2	[¹²⁵ I]-NKA	7.77 ± 0.10	~17	^{[3][4][5]}
Neurokinin A (NKA)	Human NK2	[¹²⁵ I]-NKA	~9.2	~0.63	^[6]

Signaling Pathway

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, such as with **GR 64349** or the endogenous ligand Neurokinin A, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins, primarily Gq/11. This activation initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a cellular response.



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Caption: Agonist binding to the NK2 receptor activates the Gq/11 signaling pathway.

Experimental Protocols

This section details the procedures for preparing cell membranes and conducting the radioligand binding assay.

Preparation of Cell Membranes from CHO Cells Expressing Human NK2 Receptors

This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK2 receptor.

Materials:

- CHO cells expressing human NK2 receptor
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., Roche cOmplete™ Protease Inhibitor Cocktail)
- Homogenizer (Dounce or Polytron)
- Centrifuge and ultracentrifuge
- Bradford assay reagents for protein quantification

Procedure:

- Harvest cultured CHO cells expressing the NK2 receptor.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

- Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
- Repeat the high-speed centrifugation step.
- Resuspend the final membrane pellet in a suitable buffer (e.g., Binding Buffer without BSA) and determine the protein concentration using the Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.

GR 64349 Radioligand Binding Assay Protocol

This competitive binding assay measures the ability of a test compound (e.g., **GR 64349**) to displace a radiolabeled ligand ([¹²⁵I]-Neurokinin A) from the NK2 receptor.

Materials:

- Membrane preparation from CHO cells expressing human NK2 receptor
- [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)
- **GR 64349** or other test compounds
- Neurokinin A (unlabeled) for non-specific binding determination
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 3 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 3 mM MnCl₂, 0.1% BSA.
- 96-well microplates
- Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Gamma counter

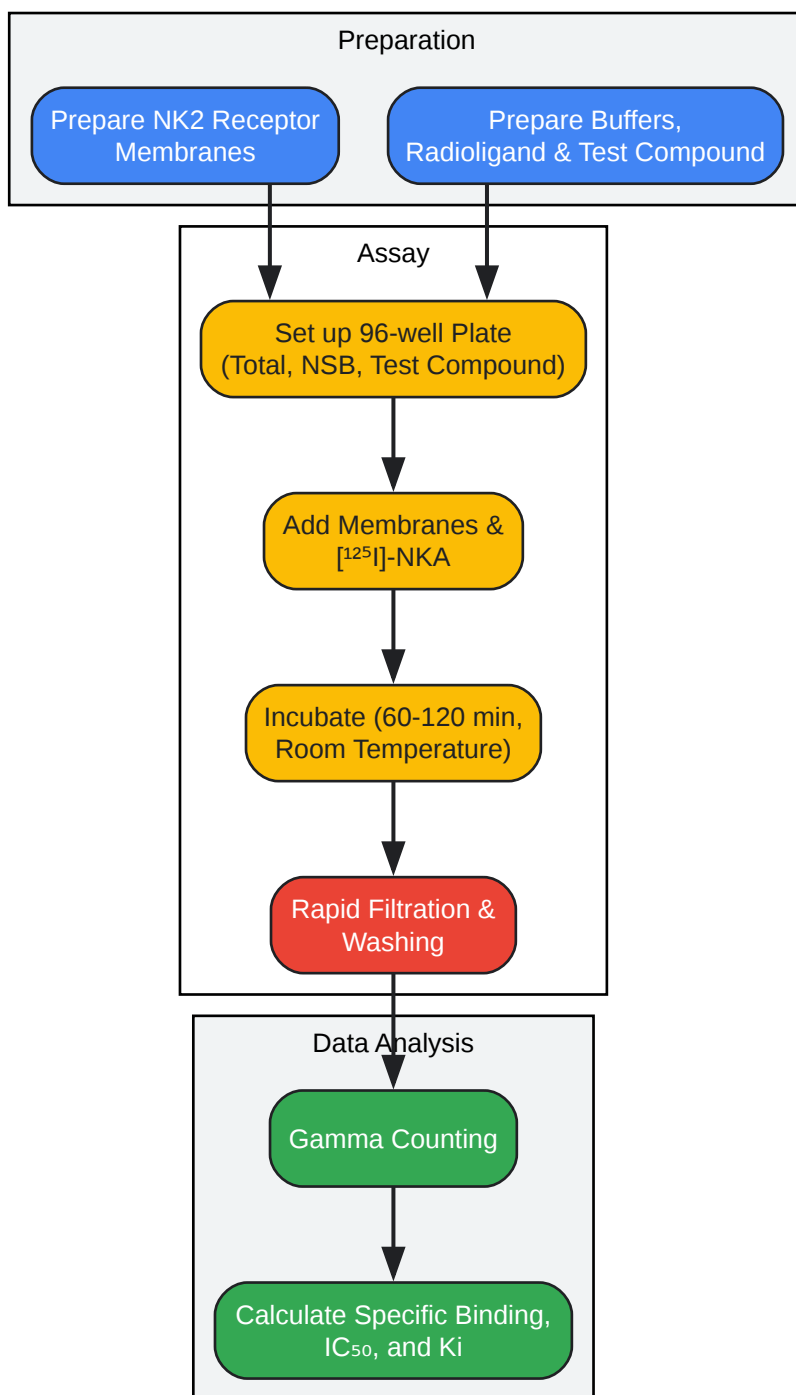
Procedure:

- Assay Setup:
 - Prepare serial dilutions of the test compound (**GR 64349**) in Binding Buffer.
 - In a 96-well plate, set up the following in triplicate:
 - Total Binding: Add Binding Buffer.
 - Non-specific Binding (NSB): Add a high concentration of unlabeled Neurokinin A (e.g., 1 μ M).
 - Test Compound: Add the desired concentration of the test compound.
- Reaction:
 - To each well, add the diluted membrane preparation (typically 5-20 μ g of protein per well).
 - Add [125 I]-NKA to each well at a final concentration close to its K_d value (e.g., 0.5 nM).
 - The final assay volume is typically 200-250 μ L.
- Incubation:
 - Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[\[7\]](#)
- Filtration:
 - Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
 - Quickly wash the filters three to four times with ice-cold Wash Buffer to separate bound from free radioligand.
- Counting:
 - Place the filters in counting vials and measure the radioactivity using a gamma counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.[\[4\]](#)

Experimental Workflow Diagram



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Caption: Workflow for the **GR 64349** receptor binding assay.

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